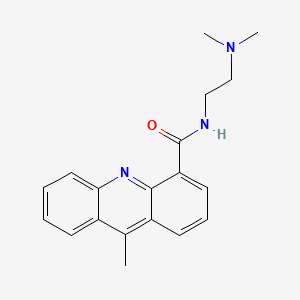
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate with DNA. This compound has been studied for its ability to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process begins with the preparation of acridine-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with N-(2-(dimethylamino)ethyl)-amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the acridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- has several scientific research applications:
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its potential to inhibit topoisomerase II, making it a candidate for cancer research.
Medicine: Explored as an antitumor agent in preclinical and clinical trials.
Industry: Utilized in the development of fluorescent probes and dyes due to its ability to intercalate with DNA
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide: Another acridine derivative with similar DNA intercalating properties.
Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.
Amsacrine: An antitumor agent that also targets topoisomerase II
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its ability to overcome multidrug resistance in cancer cells makes it a promising candidate for further research and development .
Properties
CAS No. |
89459-33-6 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-14-7-4-5-10-17(14)21-18-15(13)8-6-9-16(18)19(23)20-11-12-22(2)3/h4-10H,11-12H2,1-3H3,(H,20,23) |
InChI Key |
DGOQVGSGBATEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


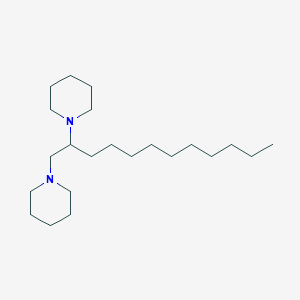
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
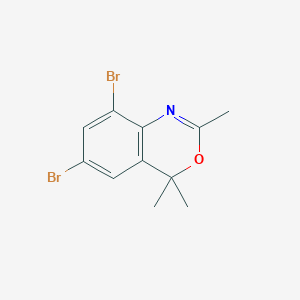
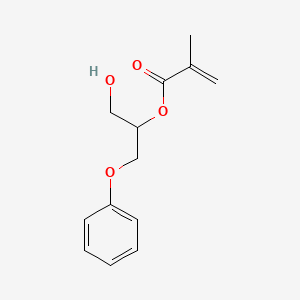
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
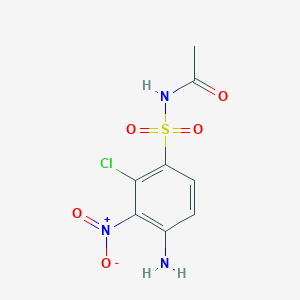
![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
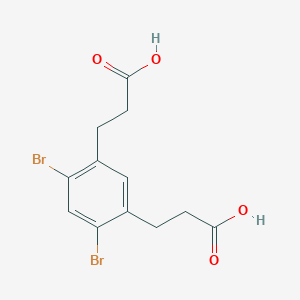
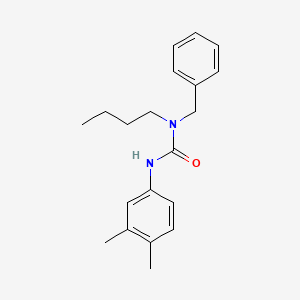
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
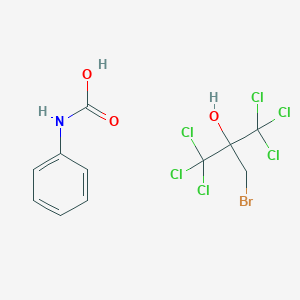
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
